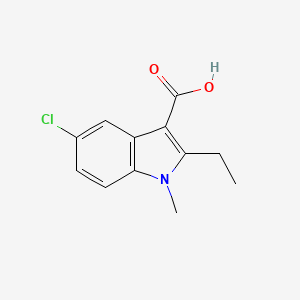

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid

描述

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid is a substituted indole derivative characterized by:

- Chlorine at position 5 of the indole ring.

- Ethyl and methyl groups at positions 2 and 1, respectively.

- A carboxylic acid moiety at position 3.

属性

IUPAC Name |

5-chloro-2-ethyl-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-9-11(12(15)16)8-6-7(13)4-5-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWZLADAQJUDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1C)C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another method is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted indole derivatives.

科学研究应用

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Substituent Position and Type

Key structural variations among similar compounds include substituent positions, alkyl chain lengths, and functional groups (Table 1).

Table 1: Structural Comparison of Selected Indole Derivatives

*Calculated based on analogous structures.

Key Observations :

- Substituent Position : Shifting the chlorine atom (e.g., from position 5 to 6) or carboxylic acid group (e.g., from position 3 to 2) alters electronic properties and steric hindrance, impacting reactivity and biological activity .

- Ester vs. Acid : Ethyl or methyl esters (e.g., Ethyl 5-chloro-1H-indole-2-carboxylate) exhibit higher solubility in organic solvents than carboxylic acids, which are more polar .

Physical and Spectral Properties

Melting Points :

Spectroscopic Data :

Pharmacological Relevance

While direct data for this compound is unavailable, structurally related indole-2-carboxamides and esters have been screened for:

生物活性

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. This article reviews its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H12ClN

- Molecular Weight: 219.68 g/mol

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Escherichia coli | 5.00 μg/mL |

| Mycobacterium smegmatis | 4.50 μg/mL |

| Candida albicans | 6.00 μg/mL |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms.

Mechanisms of Action:

- Inhibition of Anti-apoptotic Proteins: The compound has been shown to inhibit proteins that prevent apoptosis, thus promoting cell death in cancerous cells.

- DNA Intercalation: Some studies indicate that indole derivatives can intercalate with DNA, disrupting replication and transcription processes .

Case Study:

In a study involving A549 lung cancer cells, the compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 200 μg/mL, indicating moderate cytotoxicity compared to standard chemotherapy agents .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Indole compounds are known to modulate inflammatory pathways.

Research Findings:

A study highlighted the ability of this compound to reduce pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

Summary of Findings

The biological activity of this compound is promising across several domains:

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The Fischer indole synthesis is a foundational approach for indole derivatives, involving cyclization of arylhydrazines with carbonyl compounds. For this compound, critical steps include:

- Substituent introduction : Ethyl and methyl groups are introduced via alkylation or substitution reactions. For example, ethylation at the 2-position may require selective protection/deprotection strategies to avoid side reactions .

- Solvent and temperature optimization : Glacial acetic acid is frequently used as a solvent for indole synthesis, with reflux conditions (~120°C) to drive cyclization. Lower temperatures (0–5°C) during workup improve crystallization yields .

- Purification : Combiflash chromatography (e.g., 0–30% ethyl acetate in hexane) effectively isolates the product, while trituration with acetone/ether removes impurities .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Key Techniques :

- NMR Spectroscopy : H and C NMR provide detailed structural confirmation. For example, the ethyl group’s triplet (δ ~1.15 ppm) and methyl singlet (δ ~3.88 ppm) are diagnostic .

- Mass Spectrometry (HRMS-ESI) : Accurate mass measurements (e.g., [M+H] at 431.1530) confirm molecular formula .

- Melting Point Analysis : Sharp melting ranges (e.g., 182–184°C) indicate high purity .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic refinement for structural elucidation?

- Application : SHELXL is widely used for small-molecule refinement, even for high-resolution macromolecular data. Key steps include:

- Twinned Data Handling : SHELXL’s twin law algorithms resolve overlapping reflections, critical for compounds prone to twinning .

- Hydrogen Atom Positioning : Riding models or independent refinement (for acidic hydrogens) improve accuracy, supported by SHELX’s robust least-squares minimization .

Q. How can conflicting reports on biological activity among structural analogs be resolved?

- Strategies :

- SAR Analysis : Compare substituent effects. For example, replacing a phenyl group (as in 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid) with ethyl may alter receptor binding due to steric/electronic differences .

- Assay Standardization : Use consistent in vitro models (e.g., kinase inhibition assays) to minimize variability. notes that photoactivatable indole derivatives require controlled light exposure for activity reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in optimal solvent systems for synthesis?

- Case Study :

- Glacial Acetic Acid vs. Ethanol : uses acetic acid for cyclization, while employs ethanol for recrystallization. Acetic acid’s acidity accelerates hydrazine cyclization but may protonate sensitive intermediates. Ethanol’s polarity aids in selective crystallization .

- Resolution : Screen solvents at different stages (reaction vs. purification) and monitor by TLC to identify ideal conditions.

Methodological Optimization

Q. What are the key considerations for designing a Fischer indole synthesis with ethyl/methyl substituents?

- Critical Factors :

- Regioselectivity : Use directing groups (e.g., chloro at C5) to control indole ring formation. Steric hindrance from the ethyl group may require longer reaction times .

- Acid Catalysis : Sulfuric or polyphosphoric acid enhances cyclization efficiency but may degrade methyl esters; milder acids (e.g., HCl) are preferable for ester-protected intermediates .

Biological Activity Evaluation

Q. Based on structural analogs, what assays are recommended for evaluating biological activity?

- In Vitro Models :

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or kinases, as indole-3-carboxylic acids often target these .

- Cellular Uptake Studies : Fluorescent tagging (e.g., azido derivatives in ) enables tracking via confocal microscopy .

- Docking Studies : MOE software predicts binding modes with targets like prostaglandin synthases, leveraging crystallographic data from similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。